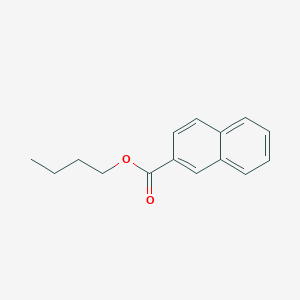

Butyl naphthalene-2-carboxylate

Description

Properties

IUPAC Name |

butyl naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-3-10-17-15(16)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJWOMVGRHTIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543463 | |

| Record name | Butyl naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3007-89-4 | |

| Record name | Butyl naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl naphthalene-2-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of naphthalene-2-carboxylic acid with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Butyl naphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid, while reduction can produce butanol and naphthalene derivatives.

Scientific Research Applications

Butyl naphthalene-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of butyl naphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release naphthalene-2-carboxylic acid and butanol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Naphthalene Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Functional Group |

|---|---|---|---|---|

| Naphthalene | 128.17 | 80.1 | Insoluble | Aromatic hydrocarbon |

| 2-Methylnaphthalene | 142.20 | 34–36 | Slightly soluble | Methyl-substituted aromatic |

| 2-Naphthalenesulfonyl chloride | 226.68 | 74–78 | Reacts with water | Sulfonyl chloride |

| Butyl naphthalene-2-carboxylate* | ~227.28 | Not reported | Likely low | Ester (carboxylate) |

*Calculated based on naphthalene-2-carboxylic acid (172.17 g/mol) + butyl ester group (C₄H₉O, 73.11 g/mol) .

Key Observations :

Toxicological Profiles

Table 2: Toxicity Endpoints of Selected Compounds

| Compound | Acute Toxicity (LC50/EC50) | Key Toxic Effects | Bioaccumulation Potential |

|---|---|---|---|

| Naphthalene | LC50 (fish): 1–10 mg/L | Respiratory irritation, hemolytic anemia | Moderate |

| 2-Methylnaphthalene | Similar to naphthalene | Lung lesions, glutathione depletion | Moderate |

| Butyl acrylate | LC50 (fish): >1–10 mg/L | Skin/eye irritation, respiratory toxicity | Low (non-PBT) |

| This compound* | Data limited | Likely dermal/respiratory irritation | Suspected moderate |

*Inferred from structural analogs and handling precautions for esters (e.g., butyl acrylate) .

Key Findings :

- Naphthalene and 2-methylnaphthalene exhibit similar toxicities (<2-fold difference), with both causing lung lesions and oxidative stress via glutathione depletion .

- Butyl acrylate, while structurally distinct, shares handling requirements (e.g., butyl rubber gloves, ventilation) due to irritant properties, suggesting parallels for this compound .

- Unlike butyl acrylate (classified as non-PBT), naphthalene derivatives may exhibit higher environmental persistence due to aromatic stability .

Regulatory and Environmental Considerations

Table 3: Regulatory Status and Environmental Impact

| Compound | REACH Registration | Key Regulations (e.g., IECSC, KECI) | Environmental Concerns |

|---|---|---|---|

| Naphthalene | Yes | Listed in PICCS, IECSC | Bioaccumulation in aquatic systems |

| 2-Naphthalenesulfonyl chloride | Yes | Japan ISHL, KECI | Reactivity in water |

| This compound | Likely* | Inferred compliance | Potential persistence |

*Analogous compounds (e.g., lithium naphthalene-2-carboxylate) are REACH-registered .

Key Insights :

- Naphthalene derivatives are subject to stringent regulations due to their toxicity and environmental persistence. This compound likely requires similar hazard communication (e.g., H317 for skin sensitization) .

- Environmental disposal protocols for esters (e.g., avoiding water contamination) align with those for butyl acrylate, emphasizing preventive measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.